Nexinhib20

Overview

Description

Nexinhib20 is a small-molecule inhibitor targeting the Rab27a-JFC1 protein-protein interaction, a critical pathway regulating neutrophil degranulation, exosome biogenesis, and inflammation . Its primary mechanism involves disrupting Rab27a’s ability to bind effector proteins, thereby inhibiting secretory processes such as myeloperoxidase (MPO) release in neutrophils (IC50 = 0.33 µM) and reducing exosome-mediated signaling in cancer cells . Preclinical studies highlight its efficacy in mitigating metastasis, inflammation, and chemotherapy resistance, with a well-characterized safety profile in murine models (30 mg/kg dose) .

Preparation Methods

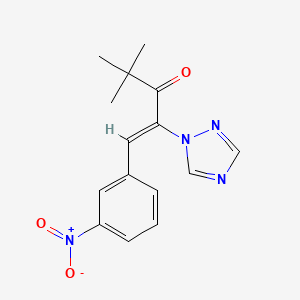

Synthetic Routes and Reaction Conditions: Nexinhib20, chemically known as 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one, is synthesized through a multi-step process. The synthesis involves the following key steps:

Formation of the triazole ring: This step involves the reaction of appropriate precursors under controlled conditions to form the triazole ring.

Attachment of the nitrophenyl group: The nitrophenyl group is introduced through a substitution reaction.

Formation of the pentenone structure: The final step involves the formation of the pentenone structure through a series of condensation reactions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems for precise control of reaction conditions, and purification techniques such as high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nexinhib20 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrophenyl and triazole moieties. It can also participate in reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated compounds and bases. Conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide.

Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used under controlled conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield aniline derivatives .

Scientific Research Applications

Nexinhib20 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the mechanisms of neutrophil exocytosis and the role of Rab27a-JFC1 interaction.

Biology: Helps in understanding the cellular processes involved in neutrophil-mediated inflammation and immune responses.

Medicine: Potential therapeutic applications in treating inflammatory diseases, myocardial ischemia-reperfusion injury, and autoimmune disorders.

Industry: Used in the development of anti-inflammatory drugs and as a reference compound in high-throughput screening assays .

Mechanism of Action

Nexinhib20 exerts its effects by inhibiting the interaction between Rab27a and JFC1. This inhibition prevents the exocytosis of azurophilic granules in neutrophils, thereby reducing the release of inflammatory mediators. The compound also suppresses the activation of Rac-1, a small GTPase involved in intracellular calcium flux and β2 integrin activation. This dual mechanism of action makes this compound a potent inhibitor of neutrophil adhesion and exocytosis .

Comparison with Similar Compounds

Mechanism of Action

Key Insights :

- This compound uniquely combines dual inhibition of exosome trafficking (via Rab27a) and neutrophil-driven inflammation (via MPO/NE suppression), unlike GW4869 or Sivelestat, which target single pathways .

- Compared to Rac1 inhibitors like NSC23766, this compound preserves innate immune functions (e.g., phagocytosis) while selectively blocking pathological exocytosis .

Efficacy in Disease Models

Cancer Therapy

Key Insights :

- This compound and GW4869 show comparable exosome inhibition in SCLC, but this compound exhibits broader anti-metastatic activity in breast and pancreatic cancers .

- GW4869’s higher IC50 (10–20 µM) vs. This compound’s lower effective dose (0.33 µM) suggests superior potency for the latter .

Inflammatory Diseases

Key Insights :

- This compound outperforms Sivelestat in preserving vascular barrier function during infection, critical for preventing bacteremia .

Limitations and Clinical Potential

Key Insights :

- This compound’s multi-target action positions it as a versatile candidate for combination therapies, particularly in exosome-rich cancers (e.g., SCLC, pancreatic) .

- GW4869’s toxicity profile necessitates dose optimization, whereas this compound’s safety in inflammation models supports further development .

Biological Activity

Nexinhib20 is a potent inhibitor of Rab27, a small GTPase that plays a crucial role in the exocytosis of azurophilic granules in neutrophils. This compound has been extensively studied for its biological activity, particularly in the context of inflammatory responses and neutrophil function. Below, we detail the mechanisms of action, experimental findings, and potential therapeutic applications of this compound.

This compound functions primarily by inhibiting the binding of Rab27a to its effector protein JFC1, with an IC50 value of approximately 330 nM . This inhibition leads to a reduction in neutrophil exocytosis without significantly affecting other innate immune responses such as phagocytosis. The compound selectively suppresses the production of superoxide anions and the upregulation of adhesion molecules like CD11b and CD66b .

Key Research Findings

- Inhibition of Neutrophil Exocytosis :

- Effects on Neutrophil Adhesion :

- In Vivo Anti-inflammatory Activity :

- Impact on Systemic Inflammation :

Data Table: Summary of Biological Activities

Case Study 1: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of this compound in a mouse model subjected to myocardial ischemia followed by reperfusion. Mice treated with this compound showed a significant reduction in both neutrophil infiltration and myocardial damage compared to controls, suggesting that targeting neutrophil exocytosis can mitigate tissue injury during ischemic events .

Case Study 2: Systemic Inflammation

In another study focusing on endotoxin-induced systemic inflammation, mice were administered this compound prior to exposure to endotoxins. The results indicated a marked decrease in systemic inflammatory markers and improved survival rates, underscoring the compound's potential utility in managing acute inflammatory responses .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Nexinhib20 in inhibiting neutrophil exocytosis?

this compound specifically blocks the interaction between Rab27a (a small GTPase) and its effector protein JFC1, preventing vesicle docking and subsequent exocytosis. This inhibition occurs via occupation of a druggable pocket in Rab27a, disrupting π-π stacking interactions with Tyr-122, a residue critical for effector binding . The compound demonstrates an IC50 of 2.6 µM for Rab27a-JFC1 inhibition and 0.33 µM for GM-CSF/fMLP-induced myeloperoxidase (MPO) secretion in human neutrophils .

Q. What are the recommended storage and reconstitution protocols for this compound in vitro?

this compound is soluble in DMSO (30 mg/mL) and ethanol (15 mg/mL). For long-term storage, lyophilized powder should be kept at -20°C (stable for 3 years) or 4°C (2 years). Dissolved stock solutions in solvents like DMSO are stable for 1 month at -20°C or 6 months at -80°C. Avoid freeze-thaw cycles to prevent degradation .

Q. How does this compound’s specificity for Rab27a compare to other GTPase inhibitors?

Unlike pan-GTPase inhibitors, this compound shows high specificity for Rab27a-JFC1, with no off-target effects on Rac1 or Cdc42. Orthogonal validation assays, including pulldown experiments and mutagenesis (e.g., Tyr-122 mutation), confirm its selectivity. It does not scavenge reactive oxygen species (ROS), unlike some inhibitors (e.g., Nexinhib1) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory IC50 values across assays?

Discrepancies in reported IC50 values (e.g., 2.6 µM for Rab27a-JFC1 vs. 330 nM for MPO secretion) arise from assay conditions (cell-free vs. cell-based systems). To address this:

- Use orthogonal assays (e.g., co-precipitation, fluorescence polarization) to validate binding .

- Standardize cell types (e.g., human neutrophils) and stimulus conditions (e.g., GM-CSF/fMLP concentration) .

- Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. What in vivo dosing strategy optimizes this compound efficacy in LPS-induced inflammation models?

In murine models, 30 mg/kg this compound (intraperitoneal) administered 1 hour post-LPS challenge reduces plasma MPO levels and neutrophil infiltration in liver/kidney. Formulate with 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline for solubility and bioavailability. Monitor dosing timing relative to LPS exposure to avoid confounding effects from acute-phase responses .

Q. How can this compound be combined with Rac GTPase inhibitors (e.g., NSC23766) to study neutrophil adhesion?

this compound’s dual inhibition of exocytosis and β2-integrin activation allows synergistic studies with Rac inhibitors (e.g., NSC23766, IC50 = 50 µM). Key considerations:

- Use staggered dosing to isolate pathway-specific effects (e.g., this compound first to block exocytosis, then NSC23766 for adhesion).

- Measure CD11b/CD66b surface expression via flow cytometry to quantify integrin activation .

Q. What statistical frameworks are critical for analyzing this compound’s impact on bacteremia in infection models?

In S. pneumoniae models, this compound reduces bacteremia by >90% without altering pulmonary bacterial load. Apply:

- Kaplan-Meier survival analysis for bacteremia outcomes.

- ANOVA with post-hoc tests (e.g., Tukey) for inflammatory markers (e.g., MPO, NE activity).

- Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. Methodological Best Practices

Q. How to ensure reproducibility in Rab27a-JFC1 interaction assays?

- Use recombinant Rab27a pre-loaded with GTPγS to mimic active states .

- Include negative controls (e.g., JFC1 mutants lacking Rab-binding domains).

- Validate with structural data (e.g., molecular docking simulations targeting Tyr-122) .

Q. What are the ethical and practical criteria for preclinical studies using this compound?

Properties

IUPAC Name |

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOIYNNOFGGES-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.